molecular formula C4HBrF3NS B168436 4-Bromo-2-(trifluoromethyl)thiazole CAS No. 141761-77-5

4-Bromo-2-(trifluoromethyl)thiazole

Cat. No. B168436
CAS RN: 141761-77-5
M. Wt: 232.02 g/mol
InChI Key: JWIFAKPFCFVBQD-UHFFFAOYSA-N
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Description

“4-Bromo-2-(trifluoromethyl)thiazole” is a chemical compound with the molecular formula C4HBrF3NS . It is a colorless liquid .


Synthesis Analysis

The synthesis of 2-trifluoromethyl thiazoles involves the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates . Another synthetic pathway involves the use of 2,2,2-Trifluoroacetaldehyde O - (aryl)oxime .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(trifluoromethyl)thiazole” can be represented by the InChI code: 1S/C4HBrF3NS/c5-2-1-10-3 (9-2)4 (6,7)8/h1H .


Physical And Chemical Properties Analysis

“4-Bromo-2-(trifluoromethyl)thiazole” has a molecular weight of 232.02 g/mol . It is a colorless liquid . The compound has a boiling point of 146.7±40.0 °C and a density of 1.904±0.06 g/cm3 .

Scientific Research Applications

1. Synthesis of Trifluoromethylthiazoles and Applications in Azo Dyes

4-Bromo-2-(trifluoromethyl)thiazole has been used in the synthesis of trifluoromethylthiazoles. These thiazoles have applications in azo dye synthesis, influencing the absorption maxima of the dyes produced (Tanaka, Nomura, Oda, Yoshida, & Mitsuhashi, 1991).

2. Creation of Diverse Scaffolds for Biological Interest

The compound has been utilized in one-pot, three-component reactions to synthesize 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives, leading to various scaffolds of biological interest including isoxazoles, triazoles, and propargylamine derivatives (Dalmal, Appalanaidu, Kosurkar, Babu, & Kumbhare, 2014).

3. Development of Heteroaromatic Systems

This chemical has also been used in the treatment of related compounds to produce unusual reactions for aromatic or heteroaromatic systems, expanding the possibilities in heteroaromatic chemistry (South & Van Sant, 1991).

4. Synthesis of Thiazole Derivatives for Pharmaceutical Applications

The compound has been used in protocols for synthesizing thiazoles, which are candidates in drug discovery programs. This includes the introduction of a bromodifluoromethyl group at the thiazole core, useful in radiopharmaceutics (Colella, Musci, Carlucci, Lillini, Tomassetti, Aramini, Degennaro, & Luisi, 2018).

5. Ionic Liquids Promoting Benzoin Condensation

4-Bromo-2-(trifluoromethyl)thiazole derivatives have been used in the formation of ionic liquids, which promote benzoin condensation, a significant reaction in organic chemistry (Davis & Forrester, 1999).

Safety and Hazards

“4-Bromo-2-(trifluoromethyl)thiazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, and inhalation or ingestion can be harmful .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF3NS/c5-2-1-10-3(9-2)4(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIFAKPFCFVBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethyl)thiazole

CAS RN

141761-77-5
Record name 4-bromo-2-(trifluoromethyl)-1,3-thiazole
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